Elastin
Overview
Description
Elastin is a highly elastic protein found in the extracellular matrix of connective tissues in vertebrates. It is primarily responsible for the extensibility and elastic recoil of tissues such as large arteries, heart valves, pulmonary tissues, skin, and certain ligaments and cartilages . This compound is composed of tropothis compound monomers that are cross-linked to form an insoluble, durable polymer. This protein plays a crucial role in maintaining the structural integrity and function of tissues that undergo repeated stretching and contracting .
Mechanism of Action
Target of Action
Elastin, a unique protein of the extracellular matrix (ECM) of mammals, is primarily targeted at soft tissues . It plays a crucial role in maintaining the elasticity and tensile ability of various tissues and organs, including cardiovascular, pulmonary, and many others . The amount and distribution of this compound-rich elastic fibers vary between and within tissues and organs, depending on their mechanical functions .
Mode of Action
This compound’s primary function is to endow soft tissues with low stiffness, high and fully reversible extensibility, and efficient elastic–energy storage . It is highly elastic and present in connective tissue of the body, resuming its shape after stretching or contracting . This compound helps skin return to its original position when poked or pinched .
Biochemical Pathways
This compound is produced by different types of cells, such as smooth muscle cells, fibroblasts, and endothelial cells . It is a critical extracellular matrix protein that contributes to the properties of extensibility and elastic recoil of vertebrate tissues . The fundamental building block of this compound is tropothis compound, which is a low complexity protein composed of partly respective primary sequence motifs within hydrophobic and hydrophilic domains .
Pharmacokinetics
This compound-like polypeptides (ELPs) are thermally responsive biopolymers derived from natural this compound . These peptides have a low critical solution temperature phase behavior and can be used to prepare stimuli-responsive biomaterials . Through genetic engineering, biomaterials prepared from ELPs can have unique and customizable properties . ELPs-based drug delivery systems can improve the pharmacokinetics and biodistribution of therapeutic reagents, leading to enhanced antitumor efficacy .
Result of Action
The result of this compound’s action is the provision of elasticity to tissues. It allows tissues to return to their original shape and size after deformation when the force of deformation is removed . This compound is also an important part of load-bearing tissue of vertebrates and is used in places where storage of mechanical energy is required .
Action Environment
The action of this compound is influenced by the environment of the extracellular matrix (ECM) of tissues. The reversible deformability of the ECM of tissues is essential for the functioning of many organs, including the lungs, skin, and blood vessels . The mechanical role of tissues is to deliver an appropriate physical response to forces, both resulting from organ physiology and being due to external loads the body is subjected to .
Biochemical Analysis
Biochemical Properties
Elastin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with lysyl oxidase, an enzyme that catalyzes the cross-linking of this compound fibers, enhancing their strength and elasticity . This compound also interacts with fibulin-5, a glycoprotein that assists in the assembly and stabilization of elastic fibers . Additionally, this compound binds to integrins, which are cell surface receptors that mediate cell adhesion and signaling . These interactions are vital for maintaining the structural integrity and functionality of elastic tissues.
Cellular Effects
This compound influences various cellular processes, including cell proliferation, migration, and differentiation. It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and survival . This compound also impacts gene expression by modulating the activity of transcription factors involved in extracellular matrix production . Furthermore, this compound affects cellular metabolism by influencing the uptake and utilization of nutrients, thereby supporting the energy demands of elastic tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound binds to this compound-binding protein (EBP), which facilitates the assembly of this compound fibers . It also interacts with matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components, thereby regulating tissue remodeling and repair . This compound’s interaction with MMPs can lead to enzyme inhibition or activation, depending on the context, influencing the balance between tissue degradation and regeneration . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable and resistant to degradation, which contributes to its long-term functionality in tissues . In vitro studies have shown that this compound can undergo gradual degradation by MMPs, leading to changes in its mechanical properties and cellular effects . Long-term studies in vivo have demonstrated that this compound maintains its structural integrity and functionality over extended periods, supporting its role in tissue elasticity and resilience .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to promote tissue repair and regeneration without causing adverse effects . High doses of this compound can lead to toxic effects, including inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve optimal tissue repair and functionality . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to extracellular matrix production and degradation. It interacts with enzymes such as lysyl oxidase, which catalyzes the cross-linking of this compound fibers . This compound also affects metabolic flux by influencing the levels of metabolites involved in energy production and tissue repair . Additionally, this compound interacts with cofactors such as copper, which is essential for the activity of lysyl oxidase and other enzymes involved in this compound metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. This compound-binding protein (EBP) plays a key role in the intracellular transport and assembly of this compound fibers . This compound is also distributed to specific tissues through the bloodstream, where it is incorporated into the extracellular matrix . The localization and accumulation of this compound in tissues are regulated by factors such as mechanical stress and tissue-specific signaling pathways .
Subcellular Localization
This compound is localized in various subcellular compartments, including the extracellular matrix and cell surface. It is directed to specific compartments through targeting signals and post-translational modifications . This compound’s activity and function are influenced by its subcellular localization, with different effects observed in different cellular contexts . For example, this compound in the extracellular matrix provides structural support, while this compound on the cell surface mediates cell signaling and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elastin is synthesized in vivo through a process called elastogenesis, which involves the assembly and cross-linking of tropothis compound monomers. Tropothis compound is produced by elastogenic cells such as smooth muscle cells, endothelial cells, fibroblasts, and chondroblasts . The monomers undergo extensive alternative splicing, resulting in various isoforms. The tropothis compound monomers aggregate through a process called coacervation, where hydrophobic domains associate and align, allowing for subsequent cross-linking facilitated by the enzyme lysyl oxidase .
Industrial Production Methods: In industrial settings, this compound-like polypeptides (ELPs) are produced using genetic engineering techniques. These methods involve the recombination of DNA to express ELPs in host organisms such as Escherichia coli. The ELPs are then purified through processes such as reverse phase high-performance liquid chromatography (RP-HPLC) and ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Elastin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The cross-linking of tropothis compound monomers involves the oxidation of lysine residues to form allysine, which then reacts with adjacent lysine or allysine residues to create covalent cross-links .
Common Reagents and Conditions:
Oxidation: Lysyl oxidase is the primary enzyme involved in the oxidation of lysine residues during elastogenesis.
Reduction: Reducing agents such as dithiothreitol (DTT) can break disulfide bonds within this compound, altering its structural properties.
Hydrolysis: Elastase, a proteolytic enzyme, can hydrolyze this compound, leading to its degradation.
Major Products Formed: The primary product of elastogenesis is cross-linked this compound, which forms elastic fibers that provide resilience and elasticity to tissues .
Scientific Research Applications
Elastin has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYCSDGMSDKKV-MKBYFEBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009134 | |
Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Elastin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14099 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9007-58-3 | |
Record name | Elastin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elastins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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